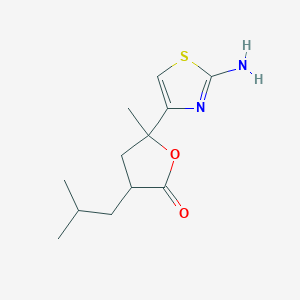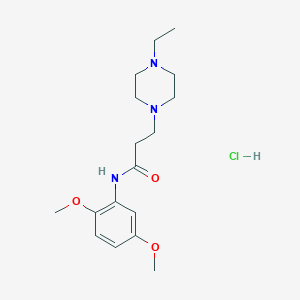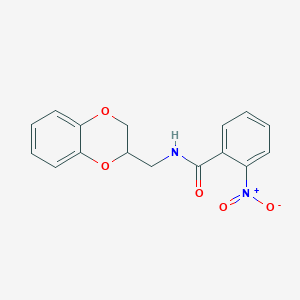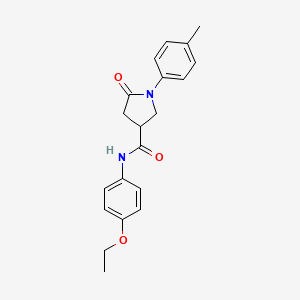
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone
Descripción general
Descripción
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone, also known as AMBF, is a heterocyclic compound that has shown potential in various scientific research applications. The compound's unique structure and properties make it an interesting subject for further study.
Mecanismo De Acción
The exact mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone is not fully understood. However, studies have shown that the compound works by inhibiting various enzymes and signaling pathways in the body. For example, 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, inhibit tumor growth, and prevent the formation of blood clots. 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has also been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its properties can be easily modified by making changes to its chemical structure. However, there are also some limitations to using 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone in lab experiments. The compound is not very water-soluble, which can make it difficult to study its effects in aqueous environments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several potential future directions for research on 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone. One area of interest is the development of new synthetic methods for the compound that are more efficient and yield higher amounts of the desired product. Another area of interest is the study of 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone's effects on different types of cancer and its potential use in combination with other cancer drugs. Additionally, further research is needed to understand the compound's mechanism of action and its potential use in the treatment of neurodegenerative diseases. Overall, 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone is a promising compound with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has been studied for its potential use as a drug in the treatment of various diseases. Studies have shown that 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-(2-methylpropyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-7(2)4-8-5-12(3,16-10(8)15)9-6-17-11(13)14-9/h6-8H,4-5H2,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWFPSZNRQZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(OC1=O)(C)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3939652.png)

![3-{[4-(acetyloxy)benzoyl]amino}-4-methylbenzoic acid](/img/structure/B3939665.png)

![2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole](/img/structure/B3939692.png)

![4-(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B3939706.png)
![6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939707.png)

![2,6-dimethoxy-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3939720.png)
![4-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939727.png)


![4-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3939740.png)